molecular formula C12H24 B12086043 4-Undecene, 3-methyl-, (E)- CAS No. 74630-59-4

4-Undecene, 3-methyl-, (E)-

Cat. No.: B12086043
CAS No.: 74630-59-4
M. Wt: 168.32 g/mol
InChI Key: FOCAIPNHDGQZST-ZHACJKMWSA-N
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Description

4-Undecene, 3-methyl-, (E)- is an organic compound with the molecular formula C12H24. It is an alkene with a double bond between the fourth and fifth carbon atoms and a methyl group attached to the third carbon atom. The (E)- designation indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Undecene, 3-methyl-, (E)- can be achieved through several methods. One common approach involves the reaction of cis-1-bromo-1-octene with sec-butylmagnesium chloride. This reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of 4-Undecene, 3-methyl-, (E)- often involves catalytic processes. These processes may use metal catalysts such as palladium or nickel to facilitate the addition of the methyl group and the formation of the double bond. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Undecene, 3-methyl-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives

Scientific Research Applications

4-Undecene, 3-methyl-, (E)- has several scientific research applications:

    Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Undecene, 3-methyl-, (E)- depends on the specific reactions it undergoes. In oxidation reactions, the double bond is typically the site of attack, leading to the formation of various oxidized products. In reduction reactions, the double bond is reduced to a single bond, resulting in the formation of saturated hydrocarbons. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Undecene, 3-methyl-, (E)- is unique due to its specific stereochemistry and the presence of both a double bond and a methyl group.

Properties

CAS No.

74630-59-4

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(E)-3-methylundec-4-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10+

InChI Key

FOCAIPNHDGQZST-ZHACJKMWSA-N

Isomeric SMILES

CCCCCC/C=C/C(C)CC

Canonical SMILES

CCCCCCC=CC(C)CC

Origin of Product

United States

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